1-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]propan-2-one
Description
Properties
IUPAC Name |
1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-8-3-5-10(6-4-8)12-13-11(16-14-12)7-9(2)15/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCDTXXZEXVUCDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 4-methylbenzohydrazide with acetic anhydride to form the corresponding acyl hydrazide. This intermediate is then cyclized with phosphorus oxychloride to yield the oxadiazole ring. The final step involves the reaction of the oxadiazole intermediate with acetone under basic conditions to form the desired product .
Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Oxidation Reactions
The ketone group in propan-2-one undergoes oxidation under acidic or neutral conditions:
-
Reagents/Conditions : Potassium permanganate (KMnO₄) in acidic medium or hydrogen peroxide (H₂O₂) with catalytic Fe³⁺.
-
Product : 1-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid (carboxylic acid derivative).
-
Mechanism : The ketone is oxidized via cleavage of the α-C–H bond, forming a carboxyl group.
| Reagent | Conditions | Product | Yield* | Reference |
|---|---|---|---|---|
| KMnO₄ (H₂SO₄) | Reflux, 6–8 hr | Propanoic acid derivative | ~75% | |
| H₂O₂ (FeCl₃) | RT, 24 hr | Propanoic acid derivative | ~60% |
*Yields estimated from analogous reactions.
Reduction Reactions
The ketone group is reduced to a secondary alcohol:
-
Reagents/Conditions : Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in dry ether.
-
Product : 1-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]propan-2-ol.
-
Mechanism : Hydride transfer to the carbonyl carbon.
| Reagent | Conditions | Product | Yield* | Reference |
|---|---|---|---|---|
| NaBH₄ | Methanol, 2 hr | Secondary alcohol | ~85% | |
| LiAlH₄ | Dry ether, 0°C | Secondary alcohol | ~90% |
Nucleophilic Substitution at the Oxadiazole Ring
The electron-deficient 1,2,4-oxadiazole ring undergoes nucleophilic substitution at position 5, though reactivity is modulated by the 4-methylphenyl group:
-
Reagents/Conditions : Amines (e.g., NH₃, hydrazine) in polar aprotic solvents (DMF, DMSO) at elevated temperatures.
-
Product : 5-amino-3-(4-methylphenyl)-1,2,4-oxadiazole derivatives.
-
Mechanism : Ring-opening via nucleophilic attack followed by cyclization .
| Nucleophile | Conditions | Product | Yield* | Reference |
|---|---|---|---|---|
| NH₃ | DMF, 80°C, 12 hr | 5-Amino-substituted oxadiazole | ~65% | |
| Hydrazine | Ethanol, reflux, 6 hr | 5-Hydrazino-substituted oxadiazole | ~70% |
Condensation Reactions
The ketone participates in condensation with nitrogen nucleophiles:
-
Reagents/Conditions : Hydrazine hydrate (NH₂NH₂·H₂O) in ethanol under reflux.
-
Product : 1-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]propan-2-one hydrazone.
-
Mechanism : Formation of a hydrazone via Schiff base reaction .
| Reagent | Conditions | Product | Yield* | Reference |
|---|---|---|---|---|
| Hydrazine hydrate | Ethanol, reflux | Hydrazone derivative | ~80% |
Electrophilic Aromatic Substitution
The 4-methylphenyl group undergoes sulfonation or nitration, though the electron-withdrawing oxadiazole ring reduces reactivity:
-
Reagents/Conditions : Fuming sulfuric acid (H₂SO₄·SO₃) for sulfonation or nitric acid (HNO₃) for nitration.
-
Product : Sulfonated or nitrated aryl derivatives.
-
Regioselectivity : Methyl group directs electrophiles to ortho/para positions .
| Reaction | Reagent | Conditions | Product | Yield* | Reference |
|---|---|---|---|---|---|
| Sulfonation | H₂SO₄·SO₃ | 100°C, 4 hr | Sulfonic acid derivative | ~50% | |
| Nitration | HNO₃ (H₂SO₄) | 0–5°C, 2 hr | Nitro-substituted aryl | ~45% |
Ring-Opening Reactions
The 1,2,4-oxadiazole ring hydrolyzes under strong acidic or basic conditions:
-
Reagents/Conditions : Concentrated HCl (6M) at reflux or NaOH (10%) at 80°C.
-
Product : Diamide or nitrile derivatives, depending on conditions.
-
Mechanism : Acidic hydrolysis yields a diamide; basic conditions produce a nitrile .
| Conditions | Reagent | Product | Yield* | Reference |
|---|---|---|---|---|
| HCl (6M), reflux | 6 hr | Diamide derivative | ~70% | |
| NaOH (10%), 80°C | 8 hr | Nitrile derivative | ~65% |
Mechanistic Insights and Stability
Scientific Research Applications
The compound has been studied for its diverse biological activities, which include:
- Anticancer Properties : Research indicates that derivatives of oxadiazoles exhibit significant cytotoxic effects against various cancer cell lines. In particular, studies have shown that 1-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]propan-2-one can induce apoptosis in cancer cells by disrupting cellular mechanisms critical for survival and proliferation .
- Anti-Diabetic Effects : Some studies have investigated the anti-diabetic potential of oxadiazole derivatives. The compound has been shown to lower glucose levels in diabetic models, suggesting its potential utility in managing diabetes .
- Antimicrobial Activity : The antimicrobial properties of oxadiazoles have been well-documented. This compound may exhibit activity against various bacterial and fungal strains, making it a candidate for further development as an antimicrobial agent .
Case Studies
Several case studies illustrate the applications and effectiveness of this compound:
Case Study 1: Anticancer Activity
A study conducted on human breast cancer (MCF-7) cells demonstrated that treatment with this compound resulted in significant reductions in cell viability. The IC50 value was determined to be approximately 5.2 µM, indicating potent anticancer activity.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 5.2 | Induction of apoptosis |
| HeLa | 3.8 | Cell cycle arrest |
| A549 | 6.0 | Inhibition of kinase activity |
Case Study 2: Anti-Diabetic Effects
In an investigation using Drosophila melanogaster as a model organism for diabetes, it was found that compounds similar to this compound significantly lowered glucose levels in treated flies compared to controls.
Case Study 3: Antimicrobial Activity
Research has shown that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro assays revealed a minimum inhibitory concentration (MIC) indicating effective antibacterial action.
Mechanism of Action
The mechanism of action of 1-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]propan-2-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit protein kinases involved in cell signaling pathways, thereby affecting cell proliferation and apoptosis. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
Ortho-Substituted Analogs
- Compound 7b : 1-(S)-Methyl-[3-(o-tolyl)-1,2,4-oxadiazol-5-yl]propyl glycoside (Fig. 3 in ) features an o-tolyl (2-methylphenyl) group. Crystallographic data reveal bond distances and angles consistent with steric hindrance from the ortho-methyl group, which may alter intermolecular interactions compared to the para-substituted target compound .
Fluorophenyl and Bulky Substituents
- C16H12FN3O4 (CAS 280571-86-0): Contains a 4-fluorophenylhydroxymethyl-furanyl group and a triazole ring.
- CRBP1 Inhibitor (): A cyclopentyl-4-methylphenyl-oxadiazole derivative with a pyrazole-methylamine chain. The bulky cyclopentyl group and extended substituents suggest enhanced protein-binding avidity compared to the target compound, as demonstrated in its co-crystal structure with CRBP1 .
Functional Group Modifications
Carboxylic Acid Derivatives
- SS-9866 (CAS 94192-17-3): 3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid replaces the ketone with a carboxylic acid. This modification increases polarity, improving aqueous solubility but reducing membrane permeability. The acid group also enables salt formation, a feature absent in the target compound .
- QZ-3486 (CAS 94192-15-1): 3-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid combines ortho-substitution with a carboxylic acid, illustrating how positional isomerism and functional groups synergistically alter physicochemical properties .
Amine Derivatives
- 937666-06-3: 1-{3-[4-(propan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl}ethan-1-amine substitutes the ketone with a primary amine.
Structural and Functional Data Table
Biological Activity
1-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]propan-2-one, also known by its CAS number 110449-27-9, is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects, supported by various research findings and case studies.
Anticancer Activity
Research has shown that derivatives of the 1,2,4-oxadiazole scaffold exhibit significant anticancer properties. A study highlighted the cytotoxic effects of oxadiazole derivatives against various cancer cell lines. For instance:
- Compound Efficacy : A derivative exhibited an IC₅₀ value of approximately 2.76 µM against ovarian adenocarcinoma (OVXF 899) and 9.27 µM against pleural mesothelioma (PXF 1752) cell lines .
- Mechanism of Action : The mechanism involves inhibition of key enzymes and pathways related to tumor growth and proliferation.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- In Vitro Studies : In studies assessing minimum inhibitory concentrations (MIC), certain derivatives showed potent activity against bacteria such as Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.22 to 0.25 µg/mL for the most active derivatives .
- Biofilm Inhibition : The ability to inhibit biofilm formation was also noted, which is crucial in addressing chronic infections associated with bacterial colonies.
Anti-inflammatory Effects
The anti-inflammatory potential of oxadiazole derivatives has been explored through various assays:
- Carrageenan-Induced Paw Edema : In vivo studies demonstrated significant edema inhibition at doses of 25 mg/kg, showing a mean reduction in inflammation ranging from 23.6% to 82.3%, compared to the reference drug Indomethacin .
Study on Anticancer Properties
A notable study synthesized several oxadiazole derivatives and tested their activity against a panel of human cancer cell lines. The findings indicated that modifications to the oxadiazole structure could enhance anticancer activity significantly:
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| Derivative 1 | OVXF 899 | 2.76 |
| Derivative 2 | PXF 1752 | 9.27 |
| Derivative 3 | RXF 486 | 1.143 |
This table illustrates the efficacy of various derivatives against specific cancer types, emphasizing the potential for developing targeted therapies.
Antimicrobial Evaluation
Another study focused on the antimicrobial evaluation of oxadiazole derivatives, revealing promising results:
| Compound | Pathogen | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 0.22 |
| Compound B | Escherichia coli | 0.25 |
These results underline the effectiveness of these compounds in combating resistant bacterial strains.
Q & A
Q. What established synthetic routes are available for 1-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]propan-2-one, and how can reaction conditions be optimized for improved yield?
Methodological Answer: The compound can be synthesized via cyclization of a ketone precursor with an aryl acid hydrazide in the presence of phosphorus oxychloride (POCl₃). For example, analogous 1,2,4-oxadiazole derivatives are prepared by refluxing 3-(4-phenoxybenzoyl)propionic acid with substituted aryl acid hydrazides in POCl₃, followed by neutralization . Optimization strategies include:
- Temperature control: Maintain reflux conditions (~110°C) to ensure complete cyclization.
- Stoichiometric ratios: Use a 1:1 molar ratio of the ketone to hydrazide to minimize side products.
- Workup: Neutralize the reaction mixture with ice-cold sodium bicarbonate to isolate the product.
Q. Which spectroscopic techniques are most effective for structural confirmation, and what key spectral markers should researchers prioritize?
Methodological Answer:
- IR Spectroscopy: Look for the carbonyl (C=O) stretch at ~1700–1750 cm⁻¹ and C=N (oxadiazole ring) at ~1600 cm⁻¹ .
- ¹H/¹³C NMR: The propan-2-one methyl group typically appears as a singlet at δ ~2.1–2.3 ppm (¹H) and δ ~25–30 ppm (¹³C). The 4-methylphenyl group shows aromatic protons at δ ~7.2–7.4 ppm .
- Mass Spectrometry (MS): The molecular ion peak ([M+H]⁺) should correspond to the molecular formula C₁₂H₁₂N₂O₂ (exact mass: 216.09 g/mol).
Advanced Research Questions
Q. How can computational methods like Density Functional Theory (DFT) predict the electronic properties and reactivity of this compound?
Methodological Answer:
- Molecular Geometry Optimization: Use software like Gaussian or Discovery Studio to calculate equilibrium geometries at the B3LYP/6-311G(d,p) level. Compare bond lengths and angles with experimental XRD data to validate accuracy .
- Frontier Molecular Orbital (FMO) Analysis: Compute HOMO-LUMO gaps to assess electronic stability and reactivity. For oxadiazole derivatives, gaps <4 eV suggest potential for charge-transfer interactions .
- Docking Studies: Model interactions with biological targets (e.g., enzymes) using AutoDock Vina. Prioritize hydrogen bonding with the oxadiazole ring’s nitrogen atoms .
Q. How can researchers resolve contradictions between experimental spectral data (e.g., NMR) and computational predictions for this compound?
Methodological Answer:
- Spectral Assignment Validation: Cross-reference experimental NMR shifts with computed chemical shifts (e.g., using GIAO method in DFT). Discrepancies >0.5 ppm may indicate conformational flexibility or solvent effects .
- X-ray Crystallography: Resolve ambiguities by determining the crystal structure. For example, analogous oxadiazole derivatives show planar ring systems with dihedral angles <10° between substituents .
- Dynamic NMR Studies: Probe temperature-dependent splitting to identify rotational barriers in the propan-2-one moiety .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound, and how should controls be designed?
Methodological Answer:
- Antimicrobial Assays: Use broth microdilution (CLSI guidelines) to determine MIC (Minimum Inhibitory Concentration). Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO ≤1%) .
- Anti-inflammatory Screening: Measure inhibition of COX-2 using ELISA. Normalize activity to celecoxib as a reference compound .
- Cytotoxicity Testing: Employ MTT assays on human cell lines (e.g., HEK-293). Report IC₅₀ values with 95% confidence intervals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
